molecular formula C20H24N4O B2984237 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 899415-41-9

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2984237
CAS No.: 899415-41-9
M. Wt: 336.439
InChI Key: NULASUUEBOYICQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C20H24N4O. The average mass is 336.439 Da.


Molecular Structure Analysis

The molecular structure of this compound is based on a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The exact 3D structure would require more advanced analysis tools to determine.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as phenylpyrazoles

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Phenylpyrazoles are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The molecular formula of the compound is c20h26n4o2, with an average mass of 354446 Da . This suggests that the compound may have good bioavailability due to its relatively small size.

Properties

IUPAC Name

4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14(2)17-13-18(23-9-11-25-12-10-23)24-20(21-17)19(15(3)22-24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULASUUEBOYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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